An In-depth Technical Guide to the Chemical Structure and Properties of Stigmastanol
An In-depth Technical Guide to the Chemical Structure and Properties of Stigmastanol
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies related to stigmastanol (also known as sitostanol). It also visualizes its primary mechanism of action in cholesterol absorption.
Chemical Structure and Identification
Stigmastanol is a saturated phytosterol, a class of steroid-like molecules synthesized by plants.[1] Its structure is based on the 5α-stigmastane skeleton, which is a tetracyclic hydrocarbon. The defining features of stigmastanol are a hydroxyl (-OH) group at the 3β position and a saturated steroid nucleus.[1][2] This contrasts with its unsaturated precursor, β-sitosterol, which has a double bond between carbons 5 and 6.[3]
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IUPAC Name: (3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
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Systematic IUPAC Name: 5α-Stigmastan-3β-ol[3]
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CAS Number: 83-45-4[3]
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Synonyms: Sitostanol, β-Sitostanol, Dihydro-β-sitosterol, 5α-Stigmastan-3β-ol, 24α-Ethylcholestanol[3]
The stereochemistry of stigmastanol is crucial for its biological activity. The β-orientation of the hydroxyl group at C-3 and the saturated A/B ring fusion (5α) are key characteristics.
Physicochemical and Spectroscopic Data
The physical and chemical properties of stigmastanol are essential for its isolation, characterization, and formulation.
Table 1: Physicochemical Properties of Stigmastanol
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₅₂O | [1][4] |
| Molar Mass | 416.72 - 416.734 g/mol | [1][3] |
| Appearance | White solid | [1] |
| Melting Point | 136-137 °C | [1] |
| Boiling Point | 139.4 to 139.8 °C (at standard pressure) | [1][3] |
| Predicted Density | 0.948 ± 0.06 g/cm³ | [1] |
| Optical Rotation | [α]²⁰D +24.8 (in CHCl₃) | [1] |
| Solubility | Insoluble in water and ethanol (< 1 mg/mL) | [1] |
Spectroscopic techniques are fundamental for the structural elucidation and quantification of stigmastanol.
Table 2: Spectroscopic Data Parameters for Stigmastanol Analysis
| Technique | Key Parameters and Observations | Source(s) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Requires derivatization (e.g., silylation). Analysis is often performed in full scan mode (m/z 50-600) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity. | [1][5] |
| High-Performance Liquid Chromatography (HPLC) | Commonly uses a C8 or C18 column with a mobile phase like methanol:water (95:5 v/v). Detection is often by Evaporative Light Scattering (ELSD) as stigmastanol lacks a strong chromophore. | [6][7] |
Synthesis and Experimental Protocols
Stigmastanol is primarily produced through the catalytic hydrogenation of naturally occurring phytosterols, such as stigmasterol or β-sitosterol.[1][3]
Caption: Synthetic routes to stigmastanol from common plant sterols.
This protocol describes a general method for the complete saturation of stigmasterol to yield stigmastanol.
Objective: To prepare stigmastanol by hydrogenating both the Δ⁵ and Δ²² double bonds of stigmasterol.
Materials:
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Stigmasterol
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Palladium on carbon (Pd/C, 10%) catalyst
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Organic solvent (e.g., isopropanol, ethyl acetate)
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Hydrogen gas (H₂)
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Reaction vessel suitable for hydrogenation
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Filtration apparatus
Procedure:
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Dissolution: Dissolve a known quantity of stigmasterol in an appropriate organic solvent (e.g., isopropanol) in the reaction vessel. A solvent-to-stigmasterol molar ratio of 60-80:1 can be effective.[8]
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Catalyst Addition: Add the Pd/C catalyst to the solution. A typical catalyst loading is around 0.1% by weight relative to the stigmasterol.[8]
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Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Pressurize the vessel to the desired pressure (the reaction can proceed under normal or low pressure) and begin stirring.[8]
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Reaction Monitoring: Maintain the reaction at a suitable temperature (e.g., 82°C) for several hours (e.g., 8 hours).[8] The reaction progress can be monitored by taking small aliquots and analyzing them using HPLC or TLC to check for the disappearance of the starting material.
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Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite or another suitable filter aid to remove the Pd/C catalyst.
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Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product is stigmastanol.
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Purification: If necessary, the crude stigmastanol can be purified by recrystallization from a suitable solvent (e.g., acetone) to yield a white, crystalline solid.
This protocol outlines a method for the quantification of stigmastanol in a sample matrix.
Objective: To separate and quantify stigmastanol using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector.
Instrumentation and Reagents:
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HPLC system with a pump, autosampler, and column oven
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Evaporative Light Scattering Detector (ELSD)
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C8 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[7]
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Mobile Phase: Methanol:Water (95:5 v/v)[7]
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Stigmastanol standard
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Internal Standard (e.g., Cholesterol)[7]
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Methanol (for extraction and sample preparation)
Procedure:
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Standard Preparation: Prepare a series of standard solutions of stigmastanol of known concentrations in methanol. Also, prepare a stock solution of the internal standard.
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Sample Preparation: Extract the sample containing stigmastanol using methanol. Spike the extract with a known amount of the internal standard. Filter the final solution through a 0.45 µm syringe filter before injection.
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Chromatographic Conditions:
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ELSD Conditions: Optimize the detector parameters (e.g., nebulizer temperature, evaporator temperature, and gas flow rate) according to the manufacturer's instructions to achieve a stable baseline and good signal-to-noise ratio.
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Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared samples.
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Quantification: Identify the stigmastanol peak based on its retention time compared to the standard. Calculate the concentration in the samples using the calibration curve and the response ratio to the internal standard.
Biochemical Signaling and Mechanism of Action
Stigmastanol is recognized for its ability to lower plasma cholesterol levels.[2] Its primary mechanism of action is the inhibition of intestinal cholesterol absorption.[3] Animal studies also suggest it may inhibit the biosynthesis of cholesterol in the liver.[3]
The structural similarity of stigmastanol to cholesterol allows it to compete with cholesterol for incorporation into micelles in the intestinal lumen. More importantly, it interferes with the uptake of cholesterol into enterocytes. This process is mediated by the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical sterol transporter located on the brush border of the small intestine.[9][10]
Caption: Inhibition of cholesterol absorption by stigmastanol.
By interfering with the function of the NPC1L1 transporter, stigmastanol effectively reduces the amount of dietary and biliary cholesterol absorbed into the bloodstream.[9][11] This leads to a decrease in the delivery of cholesterol to the liver, which in turn can upregulate LDL receptors and enhance the clearance of cholesterol from the blood.[9]
Caption: Workflow for the quantitative analysis of stigmastanol.
References
- 1. benchchem.com [benchchem.com]
- 2. STIGMASTANOL | 83-45-4 [chemicalbook.com]
- 3. Stigmastanol - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of stigmasterol, beta-sitosterol and stigmastanol in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Determination of stigmasterol, beta-sitosterol and stigmastanol in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN1260243C - Method for preparing sitostamol - Google Patents [patents.google.com]
- 9. droracle.ai [droracle.ai]
- 10. Ezetimibe - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
